

Spectroscopic Data of 2'-Hydroxy-5'-isopropylacetophenone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2'-Hydroxy-5'-isopropylacetophenone

Cat. No.: B167516

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In the landscape of pharmaceutical and chemical research, the unambiguous structural elucidation of organic compounds is paramount.[1] This guide provides an in-depth analysis of the spectroscopic data for **2'-Hydroxy-5'-isopropylacetophenone**, a key intermediate in organic synthesis. By leveraging a multi-technique approach—encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we present a definitive characterization of this molecule. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and experimental protocols necessary for its accurate interpretation.

Molecular Structure and Spectroscopic Overview

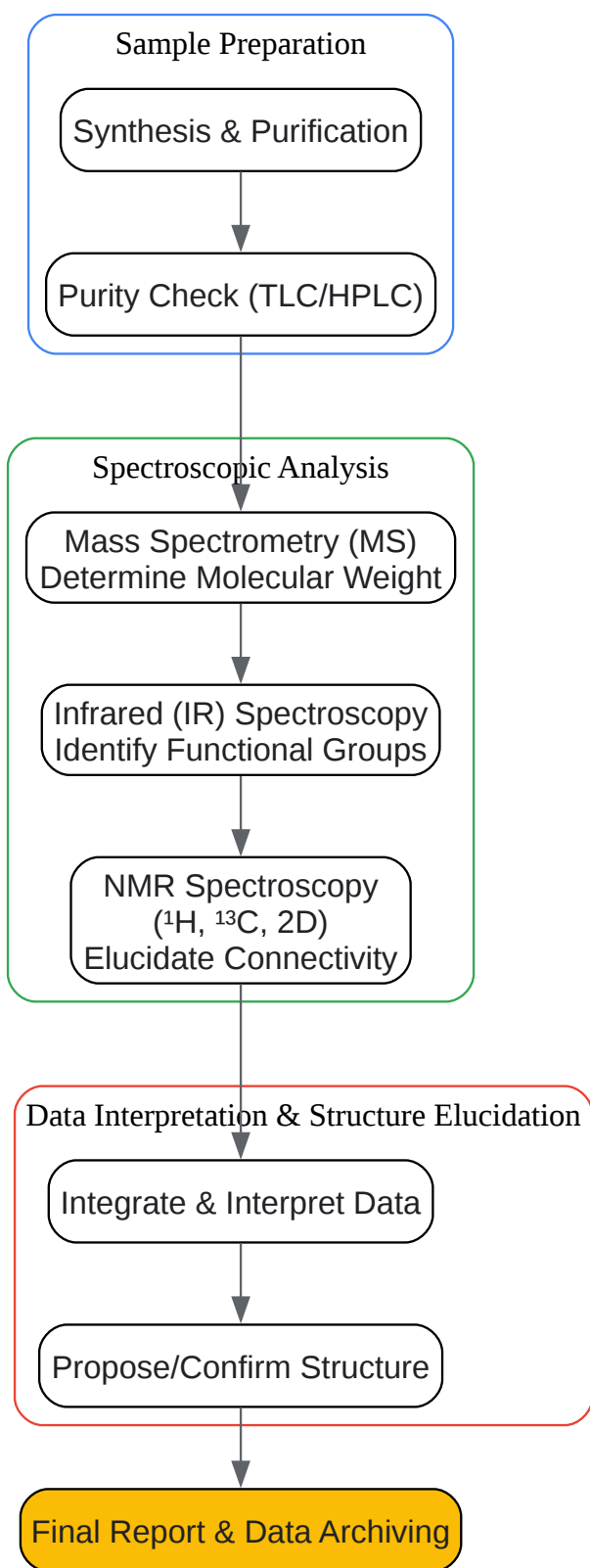
2'-Hydroxy-5'-isopropylacetophenone (CAS No. 1634-36-2) is an aromatic ketone with a molecular formula of $C_{11}H_{14}O_2$ and a molecular weight of 178.23 g/mol.[2][3] Its structure, featuring a hydroxyl group ortho to an acetyl group and an isopropyl group para to the hydroxyl, gives rise to a unique spectroscopic fingerprint.[4] The intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen is a particularly salient feature, profoundly influencing its spectral characteristics.

A holistic spectroscopic analysis is crucial for confirming the identity and purity of **2'-Hydroxy-5'-isopropylacetophenone**. [5] This guide will systematically dissect the data from 1H NMR,

^{13}C NMR, IR, and MS, providing a robust framework for its characterization.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel or synthesized compound, a process for which **2'-Hydroxy-5'-isopropylacetophenone** serves as an excellent case study.



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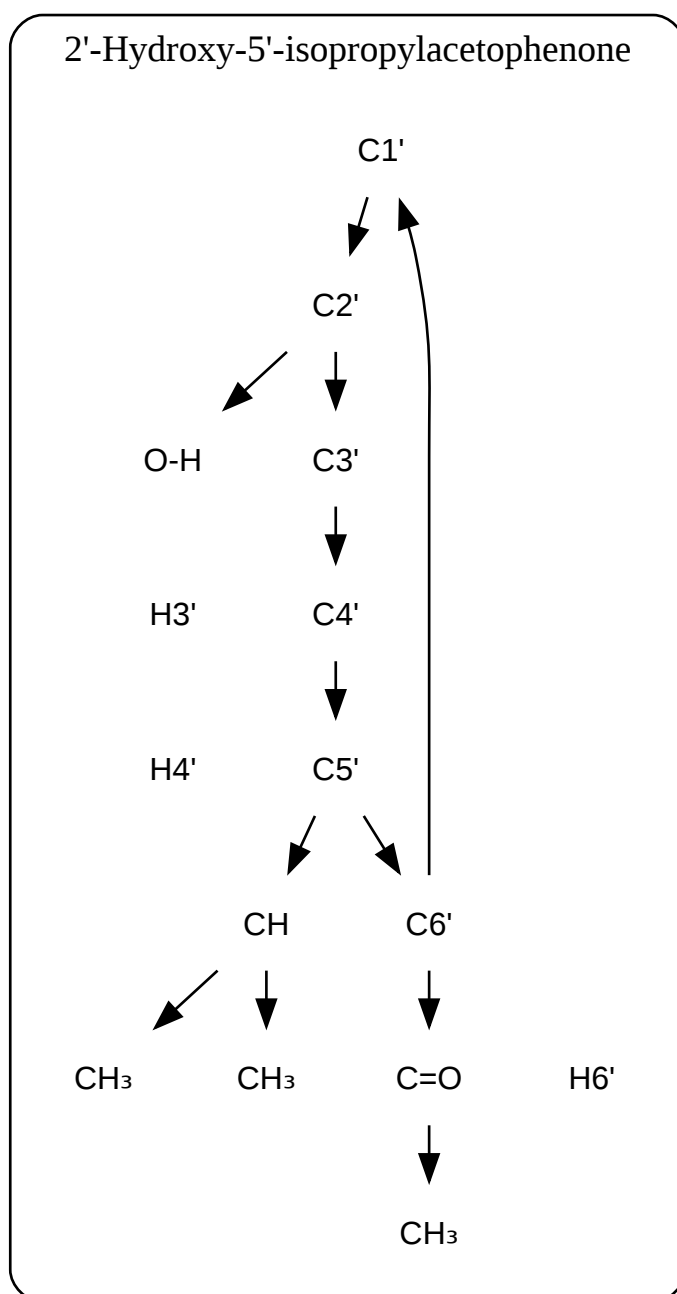
Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

[5]

Molecular Structure with NMR Annotations



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Caption: Structure of **2'-Hydroxy-5'-isopropylacetophenone** with annotated ¹H and ¹³C NMR chemical shifts.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a map of the proton environments within the molecule.

¹H NMR Data (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
12.25	s	1H	-OH (phenolic)
7.60	d, J = 2.4 Hz	1H	Ar-H (H-6')
7.25	dd, J = 8.6, 2.4 Hz	1H	Ar-H (H-4')
6.90	d, J = 8.6 Hz	1H	Ar-H (H-3')
3.00	sept, J = 6.9 Hz	1H	-CH(CH ₃) ₂
2.61	s	3H	-COCH ₃
1.25	d, J = 6.9 Hz	6H	-CH(CH ₃) ₂

Interpretation:

- The highly deshielded singlet at 12.25 ppm is characteristic of a phenolic proton involved in a strong intramolecular hydrogen bond with the adjacent carbonyl group.[\[1\]](#)
- The aromatic region displays three distinct signals. The doublet at 7.60 ppm is assigned to the proton at the 6' position, which is ortho to the electron-withdrawing acetyl group. The doublet of doublets at 7.25 ppm corresponds to the proton at the 4' position, coupled to both the 3' and 6' protons. The doublet at 6.90 ppm is assigned to the 3' proton, which is ortho to the electron-donating hydroxyl group.
- The septet at 3.00 ppm and the doublet at 1.25 ppm are characteristic of an isopropyl group. The septet arises from the methine proton being split by the six equivalent methyl protons, and the doublet arises from the methyl protons being split by the single methine proton.[\[6\]](#)
- The singlet at 2.61 ppm, integrating to three protons, is readily assigned to the methyl protons of the acetyl group.[\[5\]](#)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

¹³C NMR Data (CDCl₃)

Chemical Shift (δ) ppm	Assignment
204.5	C=O (ketone)
162.4	C-OH (C-2')
140.0	C-isopropyl (C-5')
135.0	CH (C-4')
125.0	CH (C-6')
119.0	CH (C-3')
118.0	C-acetyl (C-1')
33.0	CH(CH ₃) ₂
26.5	-COCH ₃
24.0	-CH(CH ₃) ₂

Interpretation:

- The signal at 204.5 ppm is characteristic of a ketone carbonyl carbon.
- The six aromatic carbon signals appear between 118.0 and 162.4 ppm. The most downfield aromatic signal at 162.4 ppm is assigned to the carbon bearing the hydroxyl group (C-2'), which is deshielded by the oxygen atom. The other quaternary carbons, C-1' and C-5', are also clearly identifiable.
- The aliphatic region shows three signals corresponding to the isopropyl and acetyl methyl groups, consistent with the proposed structure.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Weigh approximately 10-20 mg of **2'-Hydroxy-5'-isopropylacetophenone** and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Instrument Setup: The spectra are acquired on a 500 MHz NMR spectrometer.[7]
- ^1H NMR Acquisition:
 - Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.
 - Process the data with an exponential window function (line broadening of 0.3 Hz) and Fourier transform.
 - Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum with proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.
 - Process the data with an exponential window function (line broadening of 1.0 Hz) and Fourier transform.
 - Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5]

Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 (broad)	Broad	O-H stretch (phenolic)
2960	Medium	C-H stretch (aliphatic)
1650	Strong	C=O stretch (ketone, H-bonded)
1610, 1570	Medium	C=C stretch (aromatic)
1250	Strong	C-O stretch (phenol)

Interpretation:

- The broad absorption band centered around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding.[5]
- The strong, sharp absorption at 1650 cm⁻¹ is characteristic of a conjugated ketone carbonyl group. The frequency is lower than that of a typical aryl ketone due to the intramolecular hydrogen bonding, which weakens the C=O bond.
- The absorptions in the 1610-1570 cm⁻¹ region are due to the C=C stretching vibrations of the aromatic ring.
- The strong band at 1250 cm⁻¹ is attributed to the C-O stretching of the phenol.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

- Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft tissue dampened with isopropanol.[8]
- Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.[9]
- Sample Analysis: Place a small amount of solid **2'-Hydroxy-5'-isopropylacetophenone** onto the ATR crystal.

- **Pressure Application:** Use the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.^[10]
- **Spectrum Acquisition:** Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- **Data Processing:** The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.^[5]

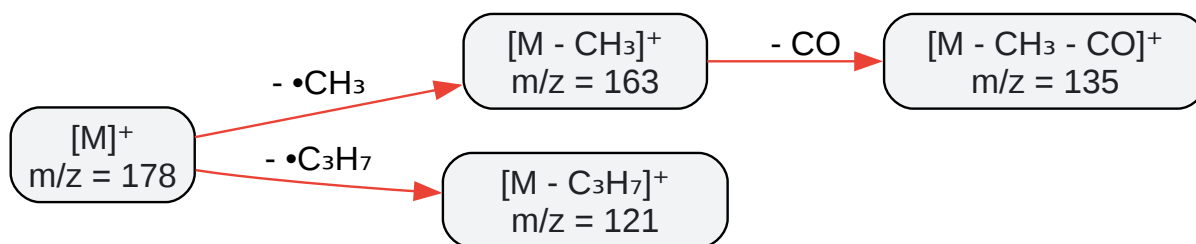
Electron Impact (EI) Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
178	40	$[\text{M}]^+$ (Molecular ion)
163	100	$[\text{M} - \text{CH}_3]^+$
135	30	$[\text{M} - \text{CH}_3 - \text{CO}]^+$
121	25	$[\text{M} - \text{C}_3\text{H}_7]^+$

Interpretation:

- The peak at m/z 178 corresponds to the molecular ion $[\text{M}]^+$, confirming the molecular weight of the compound.
- The base peak at m/z 163 is formed by the loss of a methyl radical ($\bullet\text{CH}_3$) from the acetyl group, a characteristic fragmentation of acetophenones known as alpha-cleavage.^[11] This results in a stable acylium ion.
- Subsequent loss of a neutral carbon monoxide (CO) molecule from the $[\text{M} - \text{CH}_3]^+$ fragment leads to the ion at m/z 135.
- The peak at m/z 121 can be attributed to the loss of an isopropyl radical ($\bullet\text{C}_3\text{H}_7$).

Key Fragmentation Pathways



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Caption: Principal fragmentation pathways for **2'-Hydroxy-5'-isopropylacetophenone** in EI-MS.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

- **Sample Introduction:** A small amount of the sample is introduced into the ion source via a direct insertion probe or by gas chromatography (GC-MS).^[12]
- **Ionization:** The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (the molecular ion).^[13]
- **Fragmentation:** The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.^[14]
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** An electron multiplier detects the ions, and the resulting signal is processed to generate the mass spectrum.

Summary of Spectroscopic Data

The table below consolidates the key spectroscopic data for **2'-Hydroxy-5'-isopropylacetophenone**, providing a quick reference for its characterization.

Spectroscopic Technique	Key Data Points
¹ H NMR	δ 12.25 (s, 1H, OH), 7.60 (d, 1H, Ar-H), 7.25 (dd, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 3.00 (sept, 1H, CH), 2.61 (s, 3H, COCH ₃), 1.25 (d, 6H, CH(CH ₃) ₂)
¹³ C NMR	δ 204.5 (C=O), 162.4 (C-OH), 140.0 (C-isopropyl), 135.0 (Ar-CH), 125.0 (Ar-CH), 119.0 (Ar-CH), 118.0 (Ar-C), 33.0 (CH), 26.5 (COCH ₃), 24.0 (CH(CH ₃) ₂)
IR Spectroscopy	~3400 cm ⁻¹ (O-H), 1650 cm ⁻¹ (C=O), 1610, 1570 cm ⁻¹ (C=C), 1250 cm ⁻¹ (C-O)
Mass Spectrometry	m/z 178 [M] ⁺ , 163 [M-CH ₃] ⁺ , 135 [M-CH ₃ -CO] ⁺

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of **2'-Hydroxy-5'-isopropylacetophenone**. Each technique offers complementary information: NMR elucidates the precise carbon-hydrogen framework, IR identifies the key functional groups and their electronic environment, and MS confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This guide serves as a testament to the power of modern spectroscopic methods in ensuring the structural integrity of chemical entities, a fundamental requirement in all areas of chemical science, from basic research to industrial drug development.

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